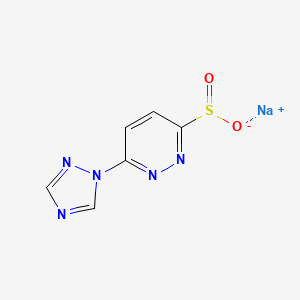

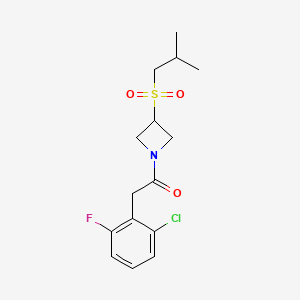

Sodium 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-sulfinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

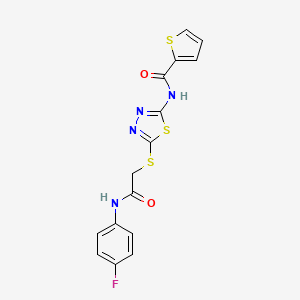

Sodium 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-sulfinate is a chemical compound with the CAS Number: 2172589-45-4 . It has a molecular weight of 233.19 . The compound is in the form of a powder .

Molecular Structure Analysis

The InChI code for Sodium 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-sulfinate is 1S/C6H5N5O2S.Na/c12-14(13)6-2-1-5(9-10-6)11-4-7-3-8-11;/h1-4H,(H,12,13);/q;+1/p-1 . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis

1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which contain 1,2,4-triazole group are common and well known .Applications De Recherche Scientifique

Synthesis and Biological Activities

- Antimicrobial and Surface Activity : Sodium 1-(4-amino-5-mercapto-4 H -[1,2,4] triazol-3-yl) and heptadecane-1-sulfonate have been utilized as precursors for synthesizing biologically active heterocycles, including 1,2,4-triazole derivatives. These products exhibit antimicrobial activity and can be used as surface active agents (El-Sayed, 2006).

- Antioxidant Activity : Hydrazinecarbothioamides and 1,2,4-triazole-3-thione derivatives synthesized from 2,4-difluorophenyl isothiocyanate have been evaluated for their antioxidant activity, demonstrating significant potential in this field (Bărbuceanu et al., 2014).

Chemical Synthesis and Characterization

- Heterocyclic Compound Synthesis : The formation of indolizines, triazolo[4,3-a]pyridines, benzimidazo[1,2-d]oxadiazoles, and pyrazolo[1,5-c]triazoles via reactions involving nitrogen and sulfur ylides has been reported, highlighting the versatility of these compounds in chemical synthesis (Dawood, 2004).

Pharmacological Applications

- Antileishmanial and Antioxidant Activities : A study on 1,2,4-triazole-3-thiol derivatives fused with pyrazine moiety has shown significant antileishmanial and antioxidant activities, indicating their potential in drug discovery (Patil et al., 2017).

- Cytotoxic Agents : Synthesis of 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines has led to compounds with cytotoxic activities against leukemia and breast adenocarcinoma cell lines (Mamta et al., 2019).

Novel Heterocyclic Systems

- New Heterocyclic Compounds Synthesis : Linking indole, 1,2,4-triazole, pyridazine, and quinoxaline rings has led to the creation of new heterocyclic systems with potential for further research, showcasing the structural diversity of these compounds (Boraei et al., 2020).

Safety And Hazards

The safety information for Sodium 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-sulfinate indicates that it has the GHS07 pictogram with the signal word "Warning" . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

sodium;6-(1,2,4-triazol-1-yl)pyridazine-3-sulfinate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N5O2S.Na/c12-14(13)6-2-1-5(9-10-6)11-4-7-3-8-11;/h1-4H,(H,12,13);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUSVSRWLJXWARV-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1N2C=NC=N2)S(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N5NaO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-sulfinate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B3011366.png)

amine](/img/structure/B3011367.png)

![Propyl 4-[(3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonyl)amino]benzoate](/img/structure/B3011374.png)

![9-(4-fluorophenyl)-1,7-dimethyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3011376.png)

![ethyl [1,3-dimethyl-8-(morpholin-4-ylmethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetate](/img/structure/B3011383.png)

![N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3,5-dichlorobenzenecarboxamide](/img/structure/B3011385.png)